

Unveiling CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective, and irreversible inhibitor of multiple serine hydrolases, with primary activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Its discovery stemmed from a high-throughput screen utilizing a novel colorimetric assay. While demonstrating broad inhibitory action across several lipases, its development has been largely preclinical, with a focus on its utility as a chemical probe to investigate the roles of these enzymes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for **CAY10499**, including detailed experimental protocols and a summary of its inhibitory activity.

Discovery and Initial Characterization

CAY10499 was first identified as a novel inhibitor of monoglyceride lipase (MGL) during a small-scale screening campaign. This discovery was facilitated by the development of an efficient, 96-well format assay that utilizes the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA). The enzymatic hydrolysis of 4-NPA by MGL releases the chromophore 4-nitrophenol, allowing for colorimetric quantification of enzyme activity.[1] This assay proved to be a reliable and rapid method for identifying MGL inhibitors.[1]



Subsequent characterization revealed that **CAY10499** is a carbamate derivative, identified as [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester.[2] Further investigation into its mechanism of action suggested that the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, rather than the carbamate group, is likely the active component responsible for its inhibitory effects.[3] **CAY10499** acts as a covalent and irreversible inhibitor. [4]

Mechanism of Action and Inhibitory Profile

CAY10499 exhibits a broad spectrum of inhibitory activity against several lipases. It is characterized as a non-selective inhibitor, with potent activity against MAGL, HSL, and FAAH. The irreversible nature of its inhibition is an important characteristic to consider in experimental design.

Quantitative Inhibitory Data

The following table summarizes the known inhibitory concentrations (IC50) and percentage inhibition of **CAY10499** against various human recombinant enzymes.

Target Enzyme	IC50	Percent Inhibition (at 5 μM)
Monoacylglycerol Lipase (MAGL)	144 nM[2]	-
Hormone-Sensitive Lipase (HSL)	90 nM[2]	-
Fatty Acid Amide Hydrolase (FAAH)	14 nM[2]	-
Adipose Triglyceride Lipase (ATGL)	-	95%[2]
Diacylglycerol Lipase α (DAGLα)	-	60%[2]
α/β-Hydrolase Domain 6 (ABHD6)	-	90%[2]
Carboxylesterase 1 (CES1)	-	95%[2]



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research involving **CAY10499**. The following sections provide available protocols for key experiments.

Synthesis of CAY10499

A detailed, publicly available, step-by-step synthesis protocol for **CAY10499** is not readily found in the scientific literature. The compound is commercially available from suppliers such as Cayman Chemical.

Enzyme Inhibition Assays

This assay is based on the hydrolysis of 4-nitrophenylacetate (4-NPA) by MAGL, which produces the yellow-colored product 4-nitrophenol.

- Materials:
 - Human recombinant MAGL
 - CAY10499 (or other test inhibitor)
 - 4-nitrophenylacetate (4-NPA) substrate
 - Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
 - 96-well microplate
 - Microplate reader capable of measuring absorbance at 405-415 nm
- Procedure:
 - Prepare serial dilutions of CAY10499 in a suitable solvent (e.g., DMSO).
 - In a 96-well plate, add the assay buffer to each well.
 - Add the diluted CAY10499 or vehicle control to the appropriate wells.
 - Add the human recombinant MAGL enzyme to all wells except for the blank controls.



- Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the 4-NPA substrate to all wells.
- Immediately measure the absorbance at 405-415 nm at multiple time points to determine the reaction rate.
- Calculate the percentage of inhibition for each concentration of CAY10499 and determine the IC50 value.

Detailed, standardized protocols for **CAY10499** inhibition of HSL, FAAH, ATGL, DAGL α , ABHD6, and CES1 are not as clearly defined in single sources. However, general methodologies often involve:

- HSL, ABHD6, and CES1 Assays: These can be performed using 1-Sarachidonoylthioglycerol as a substrate. The release of 1-thioglycerol is detected by its reaction with ThioGlo-1 to produce a fluorescent adduct.[5]
- FAAH Assay: A common method involves using [3H]-anandamide (AEA) as a substrate and measuring the release of radiolabeled ethanolamine.
- ATGL and DAGLα Assays: Commercially available lipase assay kits, often employing fluorescent or colorimetric substrates, can be adapted for these enzymes. For instance, a pnitrophenyl butyrate (pNPB) substrate has been used for DAGLα activity.[5]

In Vivo Studies in a Rat Model

CAY10499 has been shown to reduce increases in cytosolic lipase activity in rats fed high-fructose (FRUC) or AIN-93M diets.[2] While specific details of the protocol are limited in publicly available literature, a general outline for such a study would be as follows:

- Animal Model: Male Sprague-Dawley rats.
- Dietary Induction:
 - FRUC Diet: A diet high in fructose to induce metabolic changes, including alterations in lipase activity.



 AIN-93M Diet: A standard purified diet for maintenance in rodents, which can be modified to study dietary effects.

Drug Administration:

- Route: Likely oral gavage or intraperitoneal injection.
- Dose and Frequency: To be determined based on preliminary dose-ranging studies.
- Duration: The study would likely last for several weeks to observe significant diet-induced changes.

Outcome Measures:

- At the end of the study, animals would be euthanized, and tissues (e.g., liver, adipose tissue) would be collected.
- Cytosolic fractions would be prepared from the tissues.
- Lipase activity in the cytosolic fractions would be measured using an appropriate assay (e.g., a colorimetric or fluorometric lipase activity assay).

Preclinical Development and Applications

The primary application of **CAY10499** to date has been as a research tool to probe the function of the lipases it inhibits. Its non-selective nature makes it a useful tool for studying the collective effects of inhibiting multiple lipases simultaneously.

Anticancer Research

CAY10499 has demonstrated the ability to inhibit the growth of several cancer cell lines in vitro.



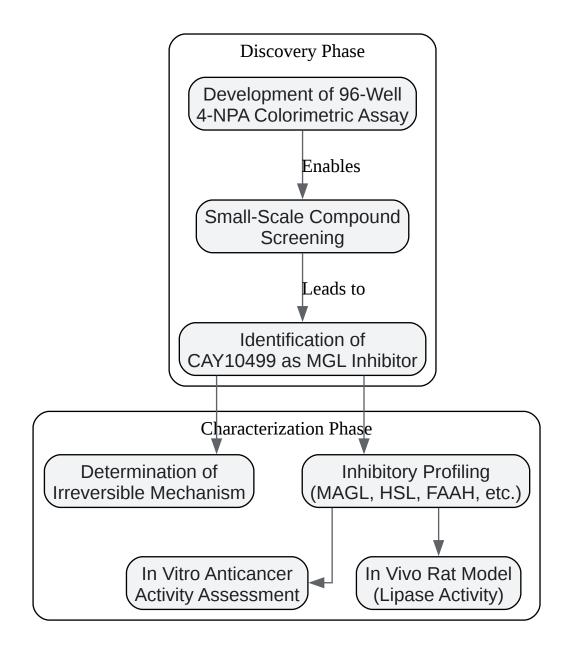
Cell Line	Cancer Type	IC50
MCF-7	Breast Cancer	4.2 μM[2]
MDA-MB-231	Breast Cancer	46 μM[2]
COV318	Ovarian Cancer	106.7 μM[2]
OVCAR-3	Ovarian Cancer	79.8 μM[2]

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or the toxicology profile of **CAY10499**. Such studies would be essential for any further development towards therapeutic applications.

Visualizations CAY10499 Discovery and Evaluation Workflow



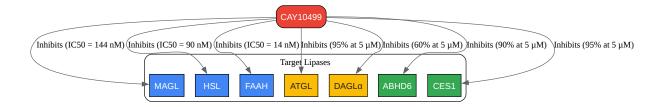


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CAY10499 Discovery and Characterization Workflow.

CAY10499's Multi-Target Inhibition





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Inhibitory profile of CAY10499 against various lipases.

Conclusion and Future Directions

CAY10499 is a valuable chemical probe for studying the roles of multiple lipases in health and disease. Its discovery was a direct result of innovative assay development. While its non-selective nature may limit its direct therapeutic potential without further optimization, it provides a powerful tool for understanding the complex interplay of lipid metabolic pathways. Future research should focus on elucidating the detailed pharmacokinetics and toxicology of **CAY10499** to better support its use in in vivo models. Furthermore, structure-activity relationship studies could lead to the development of more selective inhibitors based on the active 5-methoxy-1,3,4-oxadiazol-2(3H)-one scaffold, potentially yielding novel therapeutic agents for metabolic disorders or cancer.

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- To cite this document: BenchChem. [Unveiling CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668648#cay10499-discovery-and-development]

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